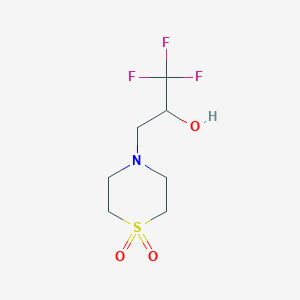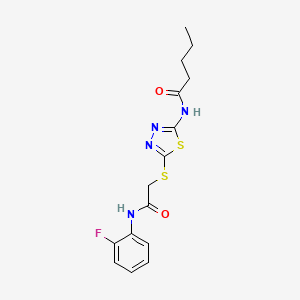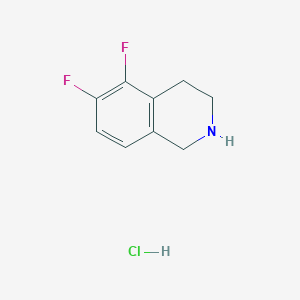
N-(5-bromo-3-fluoropyridin-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-3-fluoropyridin-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide is a complex organic compound that features a combination of halogenated pyridine and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-3-fluoropyridin-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the halogenated pyridine derivative and perform a series of substitution and coupling reactions to introduce the chlorophenyl and sulfonamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethene and pyridine moieties.
Reduction: Reduction reactions can be employed to modify the sulfonamide group or reduce the halogenated aromatic rings.
Substitution: The halogen atoms (bromo and fluoro) on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
N-(5-bromo-3-fluoropyridin-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-3-fluoropyridin-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The halogenated aromatic rings can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to its binding affinity and specificity. The sulfonamide group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
- N-(5-chloro-3-fluoropyridin-2-yl)-2-(2-bromophenyl)ethene-1-sulfonamide
- N-(5-bromo-3-chloropyridin-2-yl)-2-(2-fluorophenyl)ethene-1-sulfonamide
- N-(5-fluoro-3-bromopyridin-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide
Comparison: Compared to these similar compounds, N-(5-bromo-3-fluoropyridin-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide is unique due to its specific arrangement of halogen atoms and the presence of the sulfonamide group. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-bromo-3-fluoropyridin-2-yl)-2-(2-chlorophenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFN2O2S/c14-10-7-12(16)13(17-8-10)18-21(19,20)6-5-9-3-1-2-4-11(9)15/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSLIAJCSKXNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=C(C=C(C=N2)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chlorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2653632.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2653634.png)





![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2653641.png)

![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2653644.png)
![2-Methyl-6-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B2653648.png)
